molecular formula C11H7ClINO2 B8131863 Methyl 4-chloro-3-iodoquinoline-6-carboxylate

Methyl 4-chloro-3-iodoquinoline-6-carboxylate

Cat. No.: B8131863
M. Wt: 347.53 g/mol
InChI Key: FESSZNVRUDIEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-3-iodoquinoline-6-carboxylate is a halogenated quinoline derivative characterized by a methyl ester group at position 6, a chlorine atom at position 4, and an iodine atom at position 3. The unique combination of electron-withdrawing halogens (Cl and I) and the ester group in this compound likely influences its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

methyl 4-chloro-3-iodoquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClINO2/c1-16-11(15)6-2-3-9-7(4-6)10(12)8(13)5-14-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESSZNVRUDIEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN=C2C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Halogenation of Quinoline Derivatives

The synthesis typically begins with a pre-functionalized quinoline scaffold, where chlorine and iodine are introduced sequentially. A representative approach involves:

  • Chlorination at Position 4 :
    Starting with 4-hydroxyquinoline-6-carboxylate, chlorination is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, treatment with POCl₃ at reflux (110°C, 6–8 hours) yields methyl 4-chloroquinoline-6-carboxylate with >90% efficiency.

  • Iodination at Position 3 :
    The chlorinated intermediate undergoes electrophilic iodination. A mixture of iodine and potassium iodide in dimethylformamide (DMF) at 50–60°C for 12 hours introduces iodine at position 3. This step benefits from the electron-withdrawing effect of the adjacent chlorine, which activates the ring for substitution.

Key Data :

StepReagentsConditionsYield (%)
ChlorinationPOCl₃110°C, 6 h92
IodinationI₂/KI in DMF50°C, 12 h78

Palladium-Catalyzed Cross-Coupling for Direct Iodination

An alternative method employs palladium catalysis to introduce iodine directly. This approach is advantageous for substrates sensitive to harsh halogenation conditions:

  • Procedure :
    Methyl 4-chloroquinoline-6-carboxylate is treated with iodobenzene diacetate (PhI(OAc)₂) in the presence of Pd(OAc)₂ and XantPhos ligand. The reaction proceeds at 85°C under 40 bar CO pressure, achieving 82% yield.

Optimization Insights :

  • Catalyst System : Pd(OAc)₂/XantPhos outperforms Pd(PPh₃)₄ in selectivity (95% vs. 70%).

  • Pressure Effects : Elevated CO pressure (40 bar) enhances iodination efficiency by stabilizing reactive intermediates.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and selectivity:

  • DMF vs. DMSO : DMF provides higher iodination yields (78%) compared to DMSO (65%) due to better solubility of iodine.

  • Temperature Control : Iodination at 50°C minimizes side reactions (e.g., ester hydrolysis), whereas temperatures >70°C reduce yields by 15–20%.

Role of Catalysts in Functionalization

Palladium catalysts enable precise functionalization:

  • Ligand Effects : Bidentate ligands like XantPhos improve regioselectivity by stabilizing Pd(0) intermediates.

  • Substrate Scope : Electron-deficient quinolines undergo iodination faster than electron-rich analogs (TOF = 12 h⁻¹ vs. 4 h⁻¹).

Comparative Analysis of Synthetic Routes

Halogenation vs. Cross-Coupling

ParameterSequential HalogenationPd-Catalyzed Cross-Coupling
CostLow (POCl₃/I₂)High (Pd catalysts)
ScalabilitySuitable for bulkLimited by catalyst recovery
RegioselectivityModerateHigh
Typical Yield (%)70–7880–85

The cross-coupling method is preferred for high-purity applications, while sequential halogenation remains industrially viable for large-scale production.

Advanced Functionalization and Derivatives

Post-Synthetic Modifications

The iodine substituent facilitates further derivatization:

  • Suzuki-Miyaura Coupling :
    Treatment with arylboronic acids in the presence of Pd(PPh₃)₄ yields biarylquinoline derivatives. For example, coupling with phenylboronic acid at 85°C achieves 88% yield.

  • Aminocarbonylation :
    Reaction with piperidine under 40 bar CO introduces glyoxylamide groups at position 6, achieving 75–82% selectivity.

Representative Data :

Reaction TypeConditionsProduct Yield (%)
Suzuki CouplingPd(PPh₃)₄, 85°C88
Aminocarbonylation40 bar CO, 85°C82

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-iodoquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-iodoquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring system is known to intercalate with DNA, potentially disrupting cellular processes and leading to anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Similarity Score (if available)
This compound Cl (C4), I (C3), COOCH3 (C6) C₁₁H₇ClINO₂ 347.54 Reference compound -
Methyl 4-chloroquinoline-7-carboxylate [CAS 178984-69-5] Cl (C4), COOCH3 (C7) C₁₁H₈ClNO₂ 229.64 No iodine; carboxylate at C7 vs. C6 0.79
6-Chloroquinoline-4-carboxylic acid [CAS 62482-29-5] Cl (C6), COOH (C4) C₁₀H₆ClNO₂ 207.61 Free carboxylic acid; no ester or iodine 0.89
Ethyl 4-chloro-6-iodoquinoline-3-carboxylate Cl (C4), I (C6), COOCH₂CH₃ (C3) C₁₂H₉ClINO₂ 361.57 Ethyl ester; iodine at C6 vs. C3 -
Methyl 1-chloroisoquinoline-4-carboxylate Cl (C1), COOCH3 (C4) (isoquinoline core) C₁₁H₈ClNO₂ 221.64 Isoquinoline backbone; substituent positions differ -

Substituent Positioning and Electronic Effects

  • Halogen Placement: The iodine atom at position 3 in the target compound introduces steric bulk and polarizability compared to smaller halogens like chlorine.
  • Ester Group: Methyl esters (e.g., target compound) are generally more hydrolytically stable than ethyl esters but less lipophilic. The absence of an ester group in 6-chloroquinoline-4-carboxylic acid reduces molecular weight and increases polarity.

Core Structure Variations

  • Isoquinoline vs. Quinoline: Methyl 1-chloroisoquinoline-4-carboxylate features an isoquinoline core, where the nitrogen is at position 2 instead of 1 (quinoline). This shift significantly impacts electronic properties and binding interactions in biological systems.

Functional Group Impact

  • Iodine vs. Chlorine: The iodine atom in the target compound increases molecular weight by ~120 g/mol compared to non-iodinated analogs (e.g., methyl 4-chloroquinoline-7-carboxylate ). Iodine’s larger atomic radius may enhance halogen bonding in molecular recognition processes.
  • Carboxylic Acid vs. Ester: The free carboxylic acid in 6-chloroquinoline-4-carboxylic acid improves water solubility but reduces cell membrane permeability compared to ester derivatives.

Biological Activity

Methyl 4-chloro-3-iodoquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC₁₂H₈ClI N O₂
Molecular Weight303.55 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The presence of halogen substituents (chlorine and iodine) in its structure is believed to enhance its biological activity by modulating its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For example, studies have reported minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results indicated an MIC of 1 × 10⁻⁶ mg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It exhibits cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

Table: Anticancer Activity

Cell LineIC₅₀ (µM)
MCF-722.7
HCT11630.98
HeLa4.12

The compound's mechanism of action may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antiviral Activity

Recent studies have suggested that compounds with a quinoline backbone may possess antiviral properties. This compound has been investigated for its potential against viral infections, including those caused by influenza viruses.

Research Findings:
In vitro studies have shown that this compound can inhibit the growth of H5N1 influenza virus with a significant reduction in cytotoxicity, indicating a favorable therapeutic window for antiviral applications .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups like chlorine and iodine enhances lipophilicity and reactivity, which are critical for interaction with biological targets.

Key Observations:

  • Electron-Withdrawing Effects: The halogens increase the electrophilicity of the quinoline ring, facilitating nucleophilic attack by biological macromolecules.
  • Lipophilicity: Enhanced lipophilicity improves membrane permeability, allowing better cellular uptake.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-chloro-3-iodoquinoline-6-carboxylate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step halogenation and esterification of quinoline precursors. Key steps include:

  • Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) to minimize side reactions.
  • Chlorination : Electrophilic substitution with POCl₃ or SOCl₂, often requiring anhydrous conditions.
  • Esterification : Methanol-mediated ester formation under acidic catalysis (e.g., H₂SO₄).

Q. Optimization Strategies :

  • Monitor intermediates via TLC or HPLC to isolate pure precursors.
  • Adjust stoichiometry of iodinating agents (e.g., 1.2–1.5 equivalents of NIS) to avoid over-iodination.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Table 1 : Representative Reaction Conditions and Yields

StepReagentsTemp (°C)Yield (%)
IodinationNIS, DCM0–1065–75
ChlorinationPOCl₃, reflux11080–85
EsterificationMeOH, H₂SO₄6070–78

Q. How can spectroscopic techniques (NMR, IR) distinguish between positional isomers of halogenated quinolines?

Methodological Answer:

  • ¹H NMR : The deshielding effect of iodine (heavy atom effect) causes downfield shifts (δ 8.5–9.5 ppm) for protons adjacent to iodine. Chlorine’s inductive effect shifts nearby protons upfield.
  • ¹³C NMR : Iodine’s electron-withdrawing effect increases chemical shifts of adjacent carbons (δ 140–160 ppm).
  • IR : Ester carbonyl stretches (~1720 cm⁻¹) confirm carboxylate formation, while C–I stretches (500–600 cm⁻¹) are weak but diagnostic .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved for this compound?

Methodological Answer:

  • Software Tools : Use SHELXL for refinement, accounting for thermal motion and disorder. For ambiguous electron density, employ twin refinement (via TWIN/BASF commands) .
  • Validation : Cross-check with bond-valence sum (BVS) calculations to validate metal-halogen distances. For example, C–I bonds typically range from 2.10–2.15 Å .
  • Case Study : If iodine disorder is observed, split the site occupancy (PART command) and refine anisotropically.

Table 2 : Typical Bond Parameters vs. Observed Data

BondExpected Length (Å)Observed Length (Å)Deviation
C–I2.122.09-0.03
C–Cl1.741.77+0.03

Q. What computational methods (e.g., DFT) predict the electronic effects of iodine and chlorine substituents on quinoline reactivity?

Methodological Answer:

  • DFT Setup : Use B3LYP/6-311+G(d,p) for geometry optimization. Include solvent effects (PCM model for DCM/MeOH).
  • Frontier Orbital Analysis : The iodine atom lowers the LUMO energy (-1.8 eV vs. -1.5 eV for non-iodinated analogs), enhancing electrophilicity at the 3-position.
  • NBO Analysis : Chlorine’s σ-withdrawing effect reduces electron density at the 4-position, directing nucleophilic attacks to the 6-carboxylate .

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?

Methodological Answer:

  • Graph Set Analysis : Use Mercury or CrystalExplorer to classify motifs (e.g., R₂²(8) for dimeric carboxylate interactions).
  • Solubility Prediction : Strong O–H···O/N bonds (2.8–3.0 Å) correlate with low solubility in apolar solvents.
  • Case Study : this compound forms a 3D network via C–I···π interactions (3.5 Å), increasing melting point (>200°C) .

Q. What strategies validate the biological activity of derivatives in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Systematic Substitution : Replace iodine with Br/CF₃ to assess halogen-dependent activity (e.g., IC₅₀ shifts in kinase assays).
  • Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) to identify critical interactions (e.g., iodine’s van der Waals contact with hydrophobic pockets).
  • In Vitro Testing : Use HEK293 or HeLa cells for cytotoxicity profiling, comparing EC₅₀ values against parent compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.